![molecular formula C13H17BrClNO B1382712 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride CAS No. 1955532-03-2](/img/structure/B1382712.png)
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride
Overview
Description
“6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride” is a chemical compound with the molecular formula C13H16BrNO.ClH . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro junction, which is a type of chemical compound where two rings share one atom . In this case, the spiro junction is at the C2 position of the chroman-4-one molecule .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 318.64 and a molecular formula of C13H17BrClNO .Scientific Research Applications
Pharmaceutical Research
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride: is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various pharmacologically active compounds. Its unique spirocyclic structure is of interest in the development of drugs with novel mechanisms of action .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. The bromine atom in the 6-position is a reactive site that can undergo further chemical transformations, enabling the synthesis of a wide array of derivatives with potential therapeutic applications .
Material Science
In material science, the compound’s structural motif is explored for the design of organic electronic materials. Its rigid framework can contribute to the stability and performance of organic semiconductors .
Chemical Biology
Researchers in chemical biology are investigating the use of this compound as a probe to study biological systems. Its ability to bind selectively to certain biological targets makes it a valuable tool for understanding molecular interactions within cells .
Analytical Chemistry
The compound is used as a reference standard in analytical chemistry to ensure the accuracy of chromatographic analyses. It helps in the quantification of chemical substances in complex mixtures .
Neuropharmacology
Due to the presence of the piperidine moiety, this compound is being studied for its neuropharmacological properties. It may interact with neural receptors and influence neurotransmitter systems, which is crucial for the development of new treatments for neurological disorders .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
6-bromospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIAXLQRCLQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.